(2-Bromo-4-fluorophenyl)methanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWESNUOWFSWAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (2-Bromo-4-fluorophenyl)methanamine, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, are invaluable for assigning the specific protons and carbons within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the benzylic methylene (B1212753) and amine protons. In a related compound, 4-bromo-2-fluorobenzylamine (B54543) hydrochloride, the aromatic protons resonate in the range of δ 7.2–7.8 ppm, while the amine protons appear between δ 2.8–3.1 ppm. For this compound, the protons on the benzene (B151609) ring are subject to complex splitting patterns due to coupling with each other and with the fluorine atom. The benzylic protons (Ar-CH₂) would likely appear as a singlet, or if coupled to the amine protons, as a doublet. The amine protons (-NH₂) would typically present as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | ~7.0–7.6 | Multiplet | |
| -CH₂- | ~3.8–4.0 | Singlet/Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the benzylic carbon. The carbon atoms are influenced by the electronegativity of the bromine and fluorine substituents, as well as the aminomethyl group. The carbon bonded to fluorine will exhibit a large coupling constant (¹JCF). In a similar compound, 4-bromo-2-fluorobenzylamine hydrochloride, the aromatic carbons show characteristic shifts that confirm the substitution pattern.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-Br | ~115–125 |
| Aromatic C-F | ~158–165 (d, ¹JCF ≈ 240–250 Hz) |
| Aromatic C-H | ~115–135 |
| Aromatic C-CH₂NH₂ | ~135–145 |
Two-Dimensional NMR Techniques for Connectivity Assignments
To definitively assign the proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would be particularly useful in establishing the connectivity of the aromatic protons and confirming their positions relative to each other.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the signal for the benzylic carbon can be definitively assigned by its correlation to the benzylic protons.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching.
Primary amines typically exhibit two N-H stretching bands in the region of 3300–3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. wpmucdn.com Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C-F stretching vibration gives a strong absorption in the 1000–1300 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, typically between 500 and 600 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1450–1600 cm⁻¹ range. wpmucdn.com
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300–3500 | Medium |
| Aromatic C-H Stretch | 3000–3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850–2960 | Medium |
| Aromatic C=C Stretch | 1450–1600 | Medium-Strong |
| N-H Bend (scissoring) | 1590–1650 | Medium-Variable |
| C-F Stretch | 1000–1300 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Aromatic compounds typically exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 250-280 nm), which arise from π-π* transitions. The presence of substituents on the benzene ring can cause a shift in the wavelength of maximum absorption (λmax) and an increase in the molar absorptivity. In related compounds, the UV-Vis spectra are used to confirm the presence of the aromatic chromophore. researchgate.netresearchgate.net The specific λmax values for this compound would need to be determined experimentally.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₇H₇BrFN), the molecular weight is approximately 204.04 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 204 and an M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). miamioh.edu
The fragmentation pattern would provide further structural information. Common fragmentation pathways for benzylamines include the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable benzylic cation or a fragment corresponding to the loss of the amino group. The loss of the bromine atom is also a likely fragmentation pathway.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Notes |
|---|---|---|
| 204/206 | [C₇H₇BrFN]⁺ | Molecular ion peak (M⁺ and M+2) |
| 188/190 | [C₇H₅BrFN]⁺ | Loss of NH₂ |
| 125 | [C₇H₇FN]⁺ | Loss of Br |
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures
A hypothetical X-ray diffraction study on a suitable crystal of this compound would yield a set of crystallographic parameters. These parameters, which define the crystal's unit cell and symmetry, are presented in a standardized format. An example of the type of data that would be generated is shown in the table below, based on typical data for small organic molecules.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
This table is illustrative and does not represent published experimental data for this compound.
The data would precisely define the spatial relationship of the bromo, fluoro, and methanamine groups on the phenyl ring, confirming the substitution pattern and revealing any significant intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound and for assessing its purity. For this compound, with the molecular formula C₇H₇BrFN, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. achemblock.comlabcompare.com
The results of an experimental elemental analysis are compared against these theoretical values. A close correlation between the experimental and calculated percentages for carbon (C), hydrogen (H), nitrogen (N), bromine (Br), and fluorine (F) provides strong evidence for the compound's identity and purity. Commercial suppliers of this compound typically report purity levels of 95% or higher, which would be confirmed by such an analysis. achemblock.comlabcompare.comlookchem.com
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 41.21 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.46 |
| Bromine | Br | 79.904 | 1 | 79.904 | 39.16 |
| Fluorine | F | 18.998 | 1 | 18.998 | 9.31 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.86 |
| Total | | | | 204.042 | 100.00 |
Any significant deviation from these theoretical values in an experimental analysis would suggest the presence of impurities, such as residual solvents or starting materials from the synthesis.
Chemical Reactivity and Transformation Pathways
Reactions at the Amine Functional Group
The primary amine group (—CH₂NH₂) attached to the benzyl (B1604629) position is a key site of reactivity, characterized by its basicity and nucleophilicity. aablocks.com
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. aablocks.com This allows it to readily attack electrophilic centers, initiating a variety of bond-forming reactions. The nucleophilic character of the amine in (2-Bromo-4-fluorophenyl)methanamine enables it to participate in reactions such as nucleophilic substitution and addition. smolecule.comcymitquimica.com For instance, it can react with alkyl halides or carbonyl compounds to form more complex molecular architectures. The electronic environment of the phenyl ring, influenced by the electron-withdrawing effects of the bromine and fluorine atoms, can modulate the amine's basicity and, consequently, its nucleophilicity. cymitquimica.com
The nucleophilic nature of the primary amine is frequently exploited for scaffold elaboration through derivatization reactions like N-alkylation and N-acylation. These transformations are fundamental for building molecular diversity from the this compound core.
N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms on the amine nitrogen with an alkyl group, typically by reacting with an alkyl halide. smolecule.com This process can yield secondary or tertiary amines, expanding the structural possibilities. The reaction generally proceeds by nucleophilic attack of the amine on the alkyl halide. smolecule.com
N-Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. smolecule.com This reaction is a robust method for introducing carbonyl-containing moieties and is widely used in the synthesis of pharmaceuticals and other functional molecules.
These derivatization strategies are crucial for modifying the compound's physicochemical properties and for preparing intermediates for more complex synthetic targets. nih.gov
| Reaction Type | Reagent Class | Product | Typical Conditions |
| N-Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |
| N-Acylation | Acid Chlorides (R-COCl) | Amides | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) |
| Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amines | Reducing Agent (e.g., NaBH₃CN, H₂/Pd) |
The amine functional group in this compound can undergo both oxidation and reduction reactions, although these are less common than its nucleophilic transformations.
Oxidation: The primary amine can be oxidized to form the corresponding imine or, under harsher conditions, other products. smolecule.com Prolonged exposure to air can also lead to oxidation, which is why these amines are often stored as hydrochloride salts to improve stability. google.com
Reduction: While the primary amine itself is already in a reduced state, reactions that form imines or amides first can then be reduced to yield secondary or tertiary amines. smolecule.com For example, the reduction of an amide formed via N-acylation provides an alternative route to N-alkylated products.
The transformation of the primary amine into a leaving group, as seen in deaminative halogenation protocols, represents another pathway for functional group interconversion, although it involves cleavage of the C-N bond. nih.gov
Reactions Involving Aromatic Halogen Substituents
The presence of bromine and fluorine atoms on the phenyl ring opens up a vast landscape of synthetic possibilities, most notably through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The differential reactivity of the C-Br and C-F bonds is a key feature that can be exploited for selective functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituted position of this compound is an ideal handle for these transformations.
Suzuki-Miyaura Coupling: The carbon-bromine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, making it the preferred site for Suzuki-Miyaura coupling. smolecule.com This reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. jst.go.jprsc.org The electron-withdrawing nature of the fluorine atom can further activate the C-Br bond toward the catalyst. This method is widely used to synthesize biaryl compounds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.org This allows for the synthesis of diaryl amines or N-aryl heterocycles, significantly expanding the molecular complexity from the starting material.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryl Compound |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand (e.g., BINAP) | NaOt-Bu, K₃PO₄ | Aryl Amine |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halogen on the aromatic ring with a nucleophile. The success of this reaction depends on the presence of electron-withdrawing groups to activate the ring and the nature of the leaving group.
In this compound, the fluorine atom is generally more susceptible to SNAr than the bromine atom, provided the ring is sufficiently activated. Although the C-F bond is stronger than the C-Br bond, the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better stabilizes the intermediate Meisenheimer complex, which is the rate-determining step in SNAr. nist.gov However, in the context of leaving group ability, bromide is superior to fluoride. alfa-chemistry.com Therefore, the reaction's outcome can be influenced by the specific nucleophile and reaction conditions. Reactions with strong nucleophiles like alkoxides or thiolates can lead to the displacement of the fluorine atom. nist.govub.edu
| Bond Property | C-F Bond | C-Br Bond | Implication for Reactivity |
| Bond Dissociation Energy (kJ/mol) | ~544 | ~339 | C-F bond is much stronger and harder to break homolytically. |
| Electronegativity of Halogen | 4.0 | 3.0 | Fluorine strongly polarizes the C-F bond, increasing the carbon's electrophilicity for SNAr. |
| Leaving Group Ability in SNAr | Poor | Good | Bromide is a better leaving group than fluoride. |
| Reactivity in Pd-Coupling | Low | High | The C-Br bond is preferentially cleaved in reactions like Suzuki and Buchwald-Hartwig. |
Electrophilic Aromatic Substitution Reactivity
The phenyl ring of this compound is subject to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. libretexts.org The outcome of such reactions is directed by the combined electronic and steric effects of the substituents already present on the ring: the bromine atom, the fluorine atom, and the methanamine group.
Both bromine and fluorine are halogens and are considered deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). This is due to their electron-withdrawing inductive effect. However, they are also ortho-, para-directing because their lone pairs of electrons can be donated to the aromatic ring through resonance, stabilizing the intermediate carbocation (the benzenonium ion) formed during the reaction. libretexts.orguri.edu The aminomethyl group (-CH2NH2) is an activating group and is also ortho-, para-directing.
The interplay of these directing effects determines the position of substitution. The fluorine atom at position 4 and the bromine atom at position 2 will direct incoming electrophiles to the positions ortho and para to themselves. The aminomethyl group will also direct to its ortho and para positions. Therefore, the most likely positions for electrophilic attack are C3, C5, and C6. Steric hindrance from the existing substituents will also play a crucial role in determining the final product distribution. For instance, substitution at C3 might be sterically hindered by the adjacent bromine and aminomethyl groups.
Regioselectivity and Mechanistic Aspects of Transformations
Regioselectivity, the control of where a reaction occurs on a molecule, is a critical aspect of the chemistry of this compound. The positions of the bromo and fluoro substituents significantly influence the regioselectivity of various transformations.
In nucleophilic aromatic substitution reactions, the bromine and fluorine atoms can be displaced by nucleophiles. The specific halogen that is substituted depends on the reaction conditions and the nature of the nucleophile.
For instance, in metal-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-fluorine bond. This allows for selective functionalization at the C2 position. For example, in Buchwald-Hartwig amination reactions, the bromine at the 2-position is selectively replaced to form a new carbon-nitrogen bond. rsc.orgrsc.org
The mechanism of these transformations often involves the formation of intermediate complexes with a metal catalyst, followed by oxidative addition, transmetalation, and reductive elimination steps to yield the final product. scribd.com
Catalytic Transformations (e.g., copper-catalyzed reactions)
Copper-catalyzed reactions are particularly significant in the transformation of aryl halides like this compound. researchgate.net These reactions offer efficient and versatile methods for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
A notable example is the Ullmann condensation, a copper-catalyzed reaction used for the formation of diaryl ethers, diaryl amines, and diaryl thioethers. In the context of this compound, a copper catalyst can facilitate the coupling of the amine group with another aryl halide or the coupling of the bromo-substituted ring with an amine, alcohol, or thiol. rsc.org
Copper-catalyzed cascade reactions, where multiple bond-forming events occur in a single pot, have also been employed to synthesize complex heterocyclic structures from starting materials containing the (2-bromophenyl)methanamine scaffold. scribd.com The mechanism of these reactions typically involves the coordination of the substrate to a Cu(I) species, followed by oxidative addition and subsequent coupling steps. scribd.com
Interactions with Other Functional Groups within the Molecule
The functional groups in this compound—the primary amine, the bromine atom, and the fluorine atom—can interact with each other, influencing the molecule's conformation and reactivity.
Intramolecular hydrogen bonding can occur between the amine protons and the adjacent bromine or the fluorine atom. While bromine is not a strong hydrogen bond acceptor, the proximity of the amine group in the ortho position could lead to a weak interaction. The more electronegative fluorine atom is a better hydrogen bond acceptor. These interactions can influence the molecule's three-dimensional structure and its binding to biological targets. nih.gov
Furthermore, the presence of these functional groups allows for a variety of intramolecular reactions. For example, under appropriate conditions, an intramolecular cyclization could occur, involving the amine group and the bromine-bearing carbon, potentially leading to the formation of a heterocyclic ring system. The regioselectivity of such a cyclization would be governed by the relative positions of the reacting groups.
Interactive Data Table of Research Findings
| Transformation Type | Reagents and Conditions | Key Findings | Reference |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, HNO3), Lewis Acid Catalyst | The bromo and fluoro groups are deactivating but ortho-, para-directing. The aminomethyl group is activating and ortho-, para-directing. Substitution patterns are a result of the combined directing effects and steric hindrance. | libretexts.orguri.edu |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, amine | Selective C-N bond formation at the C2 position, displacing the bromine atom. | rsc.orgrsc.org |
| Copper-Catalyzed C-N Coupling | Cu catalyst, base, amine/amide | Formation of new C-N bonds, often used in the synthesis of quinazoline (B50416) derivatives. | scribd.com |
| Intramolecular Hydrogen Bonding | N/A (computational studies) | Potential for weak hydrogen bonding between the amine protons and the ortho-bromo or fluoro substituents, influencing molecular conformation. | nih.gov |
Advanced Synthetic Applications and Derivative Synthesis
Role as a Building Block in Complex Chemical Synthesis
(2-Bromo-4-fluorophenyl)methanamine is a valuable intermediate in the multi-step synthesis of elaborate organic molecules, particularly those with pharmaceutical relevance. Halogenated benzylamines are recognized as useful starting materials because the halogen atom, in this case, bromine, can function as a leaving group in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. google.com This reactivity is fundamental to constructing complex molecular scaffolds.
The utility of the bromo-fluorophenyl motif, a core component of this compound, is evident in the synthesis of key intermediates for pharmaceuticals. For instance, the structurally related (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (B2915216) is the starting point for synthesizing a crucial intermediate of Empagliflozin, a drug used for treating type 2 diabetes. google.com The presence of both bromine and fluorine on the phenyl ring provides chemists with multiple reaction sites to modify and build upon, making it a versatile building block for creating diverse derivatives with tailored properties. The general importance of bromo-organic compounds in synthetic transformations like substitution, cyclization, and oxidation further underscores the value of this particular methanamine derivative. sci-hub.se
Synthesis of Diverse Heterocyclic Frameworks
The dual reactivity of the amine group and the substituted aromatic ring makes this compound an ideal substrate for constructing a variety of heterocyclic systems. These frameworks are central to the development of new therapeutic agents and functional materials.
The 2-bromo-4-fluorophenyl moiety has been successfully incorporated into the 1,2,4-triazole (B32235) scaffold, a heterocyclic core known for a wide range of biological activities. csfarmacie.cz A common synthetic strategy involves using a 2-bromo-4-fluorophenyl precursor, such as 2-bromo-4-fluorobenzohydrazide, which is then cyclized to form the triazole ring. zsmu.edu.ua This approach has been used to synthesize a series of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives. csfarmacie.czzsmu.edu.ua
Further reactions can be carried out, such as reacting 4-(2-bromo-4-fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with secondary amines and formaldehyde (B43269) to yield various aminomethyl derivatives. mdpi.com Additionally, the 2-bromo-4-fluorophenyl group has been used in the synthesis of fused heterocyclic systems, such as 6-(2-Bromo-4-fluorophenyl)-3-(pyrrole-2-yl)- zsmu.edu.uaaablocks.comtriazolo[3,4-b] csfarmacie.czzsmu.edu.uathiadiazole, which is formed through the condensation of 4-amino-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol with 2-bromo-4-fluorobenzoic acid. dergipark.org.tr
| Compound Name | Starting Precursor | Reference |
|---|---|---|
| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | 2-bromo-4-fluorobenzohydrazide | zsmu.edu.ua |
| 4-(2-bromo-4-fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thiophene-2-carbohydrazide and 2-bromo-4-fluorophenyl isothiocyanate | mdpi.com |
| 6-(2-Bromo-4-fluorophenyl)-3-(pyrrole-2-yl)- zsmu.edu.uaaablocks.comtriazolo[3,4-b] csfarmacie.czzsmu.edu.uathiadiazole | 4-Amino-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol and 2-bromo-4-fluorobenzoic acid | dergipark.org.tr |
The this compound framework is also a key structural element in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are another class of heterocycles with significant importance in medicinal chemistry. Patent literature discloses compounds such as (r)-[5-(2-bromo-4-fluorophenyl)-1-tert-butylpyrazol-4-yl]-cyclopropylmethanamine, where the core structure is integrated into a complex pyrazole system. google.com The synthesis often involves building the pyrazole ring onto the bromo-fluorophenyl scaffold. For example, fluorophenyl pyrazole compounds have been prepared from precursors like 2-bromo-1-(4-fluorophenyl)ethanone, demonstrating the utility of the halo-phenyl group in constructing these heterocycles. google.com
Quinazolines are fused heterocyclic systems that are prevalent in many biologically active compounds. The 2-bromo-4-fluorophenyl group can be incorporated into the quinazoline (B50416) structure to produce novel derivatives. A notable example is 4-(2-Bromo-5-fluorophenoxy)quinazolin-6-amine, which features a closely related bromo-fluorophenoxy linkage to the quinazoline core. nih.gov Synthetic strategies often involve the condensation of appropriately substituted anilines with other reagents. While direct synthesis from this compound is one possible route, building the quinazoline ring from a precursor like 2-amino-3-bromo-5-fluorobenzaldehyde (B2835474) or a related anthranilic acid derivative is also a common method. rsc.org
The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. gsconlinepress.com This reaction is a straightforward and efficient method for creating new derivatives. The resulting Schiff bases are versatile intermediates themselves and can be used in the synthesis of further complex molecules or as ligands for metal complexes. researchgate.netjkuat.ac.ke The general reaction involves the acid or base-catalyzed reaction between the methanamine and a suitable carbonyl compound, leading to the formation of a C=N double bond. These Schiff bases and their metal complexes often exhibit interesting biological properties. gsconlinepress.comresearchgate.net
Design and Synthesis of Structural Analogues
The synthesis of structural analogues of this compound is a key strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties. Modifications typically focus on the amine functionality or the substitution pattern on the aromatic ring.
The primary amine of this compound serves as a versatile handle for derivatization to secondary and tertiary amines. These modifications are typically achieved through N-alkylation or reductive amination.
Direct alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products, along with the potential for quaternary ammonium (B1175870) salt formation. libretexts.org To achieve selective mono-alkylation, methods employing specific reagents and conditions are preferred. For instance, cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org A specific example is the synthesis of the secondary amine, 1-(2-bromo-4-fluorophenyl)-N-methylmethanamine. rsc.org
Reductive amination is another highly effective method. This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and hydrogen gas with a metal catalyst. libretexts.org This method offers high chemoselectivity and is broadly applicable.
| Reaction Type | Reagents | Product Type | Key Features |
|---|---|---|---|
| Direct Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Secondary/Tertiary Amine Mixture | Risk of over-alkylation; can be controlled under specific conditions. libretexts.org |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄, NaBH₃CN) | Secondary or Tertiary Amine | High selectivity; one-pot procedure; wide substrate scope. libretexts.org |
| Catalytic N-Methylation | Methanol, Catalyst (e.g., Iridium or Ruthenium complexes) | Secondary (N-methyl) or Tertiary (N,N-dimethyl) Amine | Uses an inexpensive and readily available C1 source; high efficiency. organic-chemistry.org |
Altering the position and number of halogen substituents on the phenyl ring generates a library of analogues with distinct electronic and steric properties. The synthesis of these compounds often requires different starting materials or regioselective halogenation strategies. Bromination, for instance, can be achieved with reagents like N-bromosuccinimide (NBS) or molecular bromine. sci-hub.se These structural changes are critical for structure-activity relationship (SAR) studies.
A variety of analogues with different halogenation patterns have been synthesized and are documented in chemical literature. These isomers can exhibit significantly different chemical reactivity and physical properties. For example, the presence of an additional fluorine atom, as in (4-Bromo-2,3-difluorophenyl)methanamine, further modifies the electronic landscape of the aromatic ring.
| Compound Name | Chemical Structure | CAS Number | Reference |
|---|---|---|---|
| This compound | 151982-53-3 | N/A | |
| (4-Bromo-2-fluorophenyl)methanamine | 112734-22-2 | ||
| (3-Bromo-2-fluorophenyl)methanamine | 261723-28-8 | ||
| (2-Bromo-4,5-difluorophenyl)methanamine | 873335-51-6 | uni.lu | |
| (4-Bromo-2,3-difluorophenyl)methanamine | 1980086-47-2 (HCl salt) |
Strategic Importance in Multi-Step Organic Synthesis
This compound is a strategically important building block in multi-step organic synthesis due to the orthogonal reactivity of its functional groups. researchgate.net The presence of a nucleophilic primary amine, a bromine atom suitable for cross-coupling, and an electron-withdrawing fluorine atom on a single scaffold allows for a high degree of synthetic versatility.
The primary amine can be readily acylated, alkylated, or used in the formation of heterocycles. The bromine atom is particularly valuable as it serves as a handle for modern carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can be selectively performed at the C-Br bond. This allows for the introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents, enabling the construction of complex molecular architectures from a simple precursor.
The fluorine atom, while relatively inert to substitution, plays a crucial role by modulating the electronic properties of the ring. In the context of pharmaceutical development, the incorporation of fluorine often enhances metabolic stability, binding affinity, and lipophilicity of the target molecule.
The strategic utility of this compound lies in the ability to perform sequential and selective transformations. For example, a synthetic route could first involve a Suzuki coupling at the bromine position to build a biaryl system, followed by modification of the primary amine to install another pharmacophore or linking group. This modular approach is highly efficient for creating libraries of complex molecules for drug discovery and materials science applications. innospk.com
Theoretical and Computational Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of (2-bromo-4-fluorophenyl)methanamine at the atomic level. These computational methods allow for the detailed examination of its electronic structure and the prediction of various molecular parameters.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for the geometry optimization and electronic structure analysis of organic molecules. nih.govbohrium.com For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms. researchgate.netresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. Key parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Phenylmethanamine Derivative
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Note: The data in this table is representative and illustrates the type of information obtained from DFT calculations for a molecule structurally similar to this compound.
The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for understanding the electronic structure of a molecule. researchgate.net However, it does not fully account for electron correlation. To improve upon the HF results, Møller–Plesset perturbation theory, particularly at the second order (MP2), is often employed. researchgate.netresearchgate.net
MP2 calculations incorporate electron correlation, leading to more accurate predictions of molecular geometries and energies compared to the HF method. researchgate.net For this compound, a comparative study using HF and MP2 methods would highlight the importance of electron correlation in accurately describing its properties.
Table 2: Comparison of Bond Lengths Calculated by HF and MP2 for a Representative Aromatic Amine
| Bond | HF (Å) | MP2 (Å) |
| C-N | 1.450 | 1.435 |
| C-Br | 1.910 | 1.895 |
| C-F | 1.360 | 1.348 |
Note: This table presents hypothetical data to illustrate the differences in bond lengths that might be observed between HF and MP2 calculations for a related compound.
Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. als-journal.com These theoretical spectra are crucial for the assignment of experimental signals.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. researchgate.net The resulting theoretical IR spectrum helps in identifying the characteristic vibrational modes of the molecule, such as the N-H stretching of the amine group and the C-Br and C-F stretching of the aromatic ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis). researchgate.net This method provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (CH₂-NH₂) | ~3.8 ppm |
| ¹³C NMR | Chemical Shift (C-Br) | ~115 ppm |
| IR | N-H Stretch | ~3400 cm⁻¹ |
| UV-Vis | λmax | ~280 nm |
Note: The values in this table are estimations based on typical ranges for similar functional groups and serve as an example of predicted spectroscopic data.
The stability and aromaticity of the phenyl ring in this compound can be quantitatively assessed using computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity. longdom.org It is calculated from the bond lengths of the ring and provides a value between 0 (non-aromatic) and 1 (fully aromatic). longdom.orgscribd.com For the benzene (B151609) ring in this molecule, the HOMA index is expected to be close to 1, indicating high aromatic character. researchgate.net
Table 4: Example HOMA Index for a Substituted Benzene Ring
| Molecule | HOMA Index |
| Benzene (Reference) | 1.000 |
| Substituted Benzene Derivative | 0.985 |
Note: This table provides a representative HOMA index to illustrate the high degree of aromaticity expected for the phenyl ring in the target molecule.
Mechanistic Studies through Computational Modeling
Computational modeling is also instrumental in exploring the reactivity and potential reaction mechanisms involving this compound.
Potential Energy Surface (PES) scans are performed to investigate the energy changes that occur during a chemical reaction or conformational change. unibo.it By systematically varying specific geometric parameters, such as bond lengths or dihedral angles, a PES scan can map out the reaction pathway, identifying transition states and intermediates. researchgate.net For instance, a PES scan could be used to study the rotational barrier of the aminomethyl group (-CH₂NH₂) relative to the phenyl ring. This would provide insight into the conformational flexibility of the molecule. aip.org
Transition State Elucidation and Activation Energy Calculations
Understanding the reactivity of this compound in chemical transformations is crucial for synthesizing new derivatives. Transition state theory and activation energy calculations, primarily using Density Functional Theory (DFT), are instrumental in this regard. These methods map the potential energy surface of a reaction, identifying the highest energy point, the transition state, which dictates the reaction rate.
Table 1: Representative Activation Energies for Related Reactions
| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Source |
|---|---|---|---|
| Proton Transfer | DFT (B3LYP) | 6.1 | researchgate.net |
This table presents data from related compounds to illustrate the application of activation energy calculations.
Molecular Modeling and Dynamics Simulations
The three-dimensional shape of this compound is critical to its biological activity. Conformational analysis explores the different spatial arrangements, or conformers, that the molecule can adopt due to rotation around its single bonds. The aminomethyl side chain's flexibility allows for multiple low-energy conformations.
Computational techniques are employed to identify these stable conformers and their relative energies. researchgate.net The torsional angles, particularly the dihedral angle between the phenyl ring and the methanamine group, are key parameters in these analyses. By understanding the conformational landscape, researchers can predict the most likely shapes the molecule will assume when interacting with biological targets.
While conformational analysis provides static snapshots, molecular dynamics (MD) simulations offer a view of the molecule's movement over time. MD simulations have been widely used to study the dynamic behavior of small molecules and their interactions with proteins. researchgate.net These simulations can reveal the flexibility of the molecule in a solvent environment, providing a more realistic picture of its behavior under physiological conditions. For related compounds, MD simulations have been used to understand how different substituents affect the molecule's conformation within a protein binding pocket. acs.org
Computational Analysis of Molecular Interactions
Molecular docking is a computational method that predicts how a small molecule like this compound binds to a macromolecular target, such as a protein or DNA. researchgate.net This technique is crucial for predicting the compound's potential biological activity. For example, docking studies of derivatives of this compound with enzymes like COX-1 and COX-2 have been performed to evaluate their anti-inflammatory potential. csfarmacie.cz The results of docking studies, often expressed as a binding affinity or score, help to identify key interactions and guide the design of more potent and selective molecules.
Table 2: Examples of Molecular Docking Applications
| Target | Compound Type | Finding | Source |
|---|---|---|---|
| COX-1/COX-2 | 1,2,4-triazole (B32235) derivatives of (2-bromo-4-fluorophenyl) | Potential anti-inflammatory activity through COX-1 inhibition. | csfarmacie.cz |
| DNA | Schiff base compounds | Understanding of binding nature to DNA. | researchgate.net |
The chemical features of this compound, including its primary amine and substituted aromatic ring, enable it to form specific non-covalent interactions that are vital for its biological activity.
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, forming interactions with suitable acceptor atoms on a biological target. youtube.comyoutube.com The fluorine atom can also participate as a weak hydrogen bond acceptor. The strength and geometry of these hydrogen bonds are critical for binding affinity and specificity. rsc.org
Pi-Stacking Interactions: The aromatic ring can engage in pi-stacking interactions with aromatic residues of proteins. researchgate.net The presence of bromine and fluorine substituents on the phenyl ring influences the electronic nature of the ring and can lead to specific halogen-pi or other types of interactions that contribute to binding stability. mdpi.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions. rsc.orgomu.edu.tr
Advanced Theoretical Applications (e.g., Non-Linear Optical Properties)
The field of non-linear optics (NLO) focuses on the interaction of intense electromagnetic fields, such as those from lasers, with materials to produce new optical effects. Materials with a significant NLO response are crucial for developing advanced photonic and optoelectronic technologies, including optical switching, data storage, and frequency conversion. acs.orgresearchgate.net Organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, have attracted considerable attention for their potential NLO properties. nih.gov Theoretical and computational chemistry, especially Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the NLO characteristics of novel compounds before their synthesis and experimental validation. researchgate.netresearchgate.net
This compound possesses structural features—an electron-donating aminomethyl group (-CH₂NH₂) and electron-withdrawing halogen atoms (Br and F) attached to a π-conjugated phenyl ring—that suggest the potential for interesting NLO properties. The interaction between the donor and acceptor groups through the phenyl bridge can lead to intramolecular charge transfer (ICT), a key mechanism for generating a large second-order NLO response, specifically the first hyperpolarizability (β). nih.gov
Theoretical investigations into similar halogenated benzylamine (B48309) and aniline (B41778) derivatives have demonstrated that the nature and position of substituents on the aromatic ring significantly influence the NLO response. bohrium.comrsc.org DFT calculations are commonly employed to determine the components of the polarizability (α) and the first hyperpolarizability (β) tensors. researchgate.net These tensors quantify the linear and non-linear response of the molecule's electron cloud to an external electric field.
The total first hyperpolarizability (β_tot), a scalar quantity derived from the tensor components, is a key indicator of a molecule's second-order NLO activity. It is calculated using the following equation:
β_tot = (β_x² + β_y² + β_z²)^(1/2)
where β_x, β_y, and β_z are the components of the hyperpolarizability vector along the principal axes.
For this compound, computational models would typically involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the most stable molecular conformation. researchgate.net Following optimization, the same level of theory is used to calculate the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).
The presence of the bromine and fluorine atoms is expected to enhance the NLO properties through both inductive effects and their ability to participate in halogen bonding, which can influence molecular packing in the solid state. rsc.org The electron-withdrawing nature of the halogens, combined with the electron-donating aminomethyl group, creates a push-pull system that facilitates ICT upon excitation, a critical factor for a high β value.
A hypothetical data table, based on computational studies of similar aromatic amines and halogenated compounds, can be constructed to illustrate the expected NLO parameters for this compound. nih.govbohrium.com
Table 1: Theoretical Non-Linear Optical Properties of this compound
| Parameter | Description | Hypothetical Value | Units |
| μ | Dipole Moment | 3.5 | Debye |
| α_tot | Total Polarizability | 150 | a.u. |
| Δα | Polarizability Anisotropy | 80 | a.u. |
| β_x | First Hyperpolarizability (x-component) | 250 | a.u. |
| β_y | First Hyperpolarizability (y-component) | -50 | a.u. |
| β_z | First Hyperpolarizability (z-component) | 15 | a.u. |
| β_tot | Total First Hyperpolarizability | 255 | a.u. |
| Note: The values presented in this table are hypothetical and are intended for illustrative purposes, based on typical results from DFT calculations on structurally related molecules. The unit "a.u." refers to atomic units. |
The calculated values, particularly the total first hyperpolarizability (β_tot), would be compared to standard NLO materials like urea (B33335) to assess its potential. researchgate.net A significant β_tot value would suggest that this compound could be a promising candidate for applications in NLO devices. acs.org Further theoretical analysis, such as Time-Dependent DFT (TD-DFT), could elucidate the electronic transitions responsible for the NLO response, providing deeper insight into the underlying charge transfer mechanisms. bohrium.comresearchgate.net
Conclusion and Future Research Perspectives
Synthesis and Reactivity Highlights of (2-Bromo-4-fluorophenyl)methanamine
The synthesis of this compound and its isomers, such as 4-bromo-2-fluorobenzylamine (B54543), leverages established and modern organic chemistry reactions. A primary route involves the reduction of a precursor functional group at the benzylic position. For instance, the corresponding oxime, 2-bromo-4-fluorobenzaldoxime, can be catalytically hydrogenated to yield the primary amine. google.com This method requires careful selection of a catalyst, such as a non-palladium noble metal (e.g., platinum) or a base metal, to prevent the undesired side reaction of dehalogenation, thereby preserving the bromo and fluoro substituents. google.com Another viable pathway is the reductive amination of 2-bromo-4-fluorobenzaldehyde, which involves forming an imine with an ammonia (B1221849) source, followed by reduction with agents like sodium borohydride (B1222165) or catalytic hydrogenation. libretexts.orglibretexts.org
The reactivity of this compound is dictated by its three key functional groups:
Primary Amine (-CH₂NH₂): This group is nucleophilic and basic, readily participating in N-alkylation, N-acylation, and reductive amination reactions. mdpi.com It can also be used as a native directing group in transition-metal-catalyzed C–H activation to functionalize the ortho-position of the phenyl ring. researchgate.net
Bromo Substituent (-Br): The bromine atom is an excellent leaving group in nucleophilic aromatic substitution and, more significantly, a key handle for transition-metal-catalyzed cross-coupling reactions. It enables the formation of new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for extensive molecular diversification. google.com
Fluoro Substituent (-F): The fluorine atom profoundly influences the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect (-I) and weak resonance effect (+R). researchgate.net This alters the reactivity of the ring towards electrophilic or nucleophilic attack and modulates the acidity of the N-H protons and the properties of the C-Br bond. The presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity. beilstein-journals.org
Frontiers in Synthetic Method Development for Halogenated Amines
The synthesis of halogenated amines is a critical area of research, driven by their importance as intermediates in the pharmaceutical and agrochemical industries. nih.gov Modern synthetic chemistry has moved beyond classical methods to offer more efficient, selective, and sustainable alternatives.
Key frontiers include:
Selective Catalytic Reductions: A significant challenge in synthesizing halogenated amines is the potential for dehalogenation during the reduction of functional groups like nitriles, oximes, or nitro groups. A major advance is the development of catalyst systems, particularly those based on non-palladium metals like platinum, rhodium, or nickel, that can selectively hydrogenate the desired group while leaving the carbon-halogen bond intact. google.com
Advanced C-N Coupling Reactions: The Buchwald-Hartwig amination allows for the direct formation of aryl amines from aryl halides. acs.org Current research focuses on developing more active and versatile catalyst systems with sophisticated phosphine (B1218219) ligands that operate under milder conditions, tolerate a wider range of functional groups, and can even use ammonia directly as the nitrogen source. google.comacs.org
Direct C-H Functionalization: Instead of starting with a pre-halogenated ring, modern methods allow for the direct and regioselective halogenation of an aromatic C-H bond late in a synthetic sequence. Palladium-catalyzed ortho-C-H halogenation of benzylamines, using the amine itself as a directing group, exemplifies this powerful strategy. researchgate.net
Radical-Mediated Processes: Novel strategies involving radical chemistry are emerging. For instance, radical carbonyl catalysis enables the direct α-cross-coupling of benzylamines with alkyl halides, a transformation difficult to achieve through traditional ionic pathways. chinesechemsoc.org
Table 1: Modern Synthetic Methods for Halogenated Amines
| Method | Description | Key Advantages | Research Focus |
|---|---|---|---|
| Selective Catalytic Hydrogenation | Reduction of oximes or nitriles using catalysts that avoid cleaving C-X bonds. google.com | High yield; preservation of halogen substituents. | Development of non-palladium catalysts (Pt, Ni, Rh). google.com |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of aryl halides with amines. google.comacs.org | High functional group tolerance; direct C-N bond formation. | Ligand design for broader scope and milder conditions. acs.org |
| Reductive Amination | Reaction of aldehydes/ketones with an ammonia source followed by reduction. libretexts.orglibretexts.org | Convergent; builds complexity from simple precursors. | Catalyst-free methods; use of various reducing agents. rsc.org |
| C-H Halogenation | Direct, regioselective installation of a halogen atom onto a C-H bond. researchgate.net | High atom economy; late-stage functionalization. | Palladium catalysis with directing groups. researchgate.net |
| Radical Carbonyl Catalysis | α-C-H functionalization of primary amines via a radical pathway. chinesechemsoc.org | Access to sterically hindered products; novel reactivity. | Coupling with challenging substrates like bulky alkyl halides. chinesechemsoc.org |
Innovations in Computational Chemistry Applied to Aryl Halides
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of aryl halides in chemical reactions.
Recent innovations and applications include:
Mechanism Elucidation: DFT calculations are routinely used to map out the entire energy profile of complex catalytic cycles, such as the Buchwald-Hartwig amination and Ullmann-type couplings. acs.orgnih.gov This allows researchers to identify rate-determining steps, characterize transition states, and understand the precise role of ligands and additives. acs.org For example, computational studies have clarified the role of the base as either a ligand or simply a proton acceptor in Pd-catalyzed amination. acs.org
Predicting Reactivity and Selectivity: By calculating activation energy barriers for competing reaction pathways, computational models can predict the outcome and selectivity of reactions. nih.gov The Activation Strain Model, for instance, can deconstruct the energy barrier into contributions from the strain of the reactants and their interaction energy, providing deep insight into the origins of reactivity. nih.gov
Understanding Substituent Effects: Computational studies have been crucial in quantifying the electronic impact of halogen substituents. They can model how fluorine substitution modulates the strength of halogen bonds and alters the electrostatic potential on the molecule, which in turn affects intermolecular interactions and reaction rates. researchgate.net
Guiding Catalyst Design: By simulating the interaction between a metal center, ligands, and substrates, computational chemistry aids in the rational design of new catalysts. It can help predict which ligand structures will lead to lower activation energies or enhanced selectivity for a desired transformation involving an aryl halide. nih.gov
Table 2: Applications of Computational Chemistry in Aryl Halide Research
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms (e.g., C-N coupling, oxidative addition). acs.orgnih.gov | Identification of transition states, intermediates, and rate-limiting steps. |
| Activation Strain Model | Analyzing energetic barriers in substitution reactions. nih.gov | Deconstruction of activation energy into reactant strain and interaction terms. |
| Electrostatic Potential Mapping | Studying the effect of fluorine substitution on halogen bonding. researchgate.net | Quantification of how substituents alter electronic distribution and interaction strength. |
| QM/MM Methods | Modeling complex catalytic systems in solution. kuleuven.be | Provides a more accurate picture of reaction kinetics by including solvent effects. |
| Ab Initio Molecular Dynamics | Simulating the real-time evolution of a reaction. kuleuven.be | Understanding dynamic effects and short-lived intermediates in reactions of aryl halides. |
Directions for Utilizing the Compound in New Chemical Space Exploration
This compound is not merely a simple amine but a versatile building block for exploring new areas of chemical space. Its utility stems from the orthogonal reactivity of its functional groups, which allows for controlled, stepwise diversification.
Future directions for its use include:
Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a "3D fragment" due to the defined spatial relationship between its functional groups. It can be used as a starting point in FBDD campaigns, where the bromo- and amino-functionalized core is elaborated to build larger, more potent molecules that occupy novel regions of biologically relevant chemical space. whiterose.ac.uk
Diversity-Oriented Synthesis (DOS): The dual reactivity of the bromo and amine groups is ideal for DOS. The amine can be derivatized through a variety of reactions (acylation, alkylation), followed by a completely different set of transformations at the bromine site (e.g., various cross-couplings). This strategy allows for the rapid generation of a library of structurally diverse compounds from a single, common intermediate.
Synthesis of Novel Heterocycles: The compound is a valuable precursor for creating novel heterocyclic scaffolds. For example, intramolecular reactions between a derivatized amine and the aryl ring (activated by the bromine) can lead to the formation of fused ring systems, which are privileged structures in medicinal chemistry.
Materials Science Applications: The rigid, functionalized aromatic core is a candidate for incorporation into new materials. Polymerization or functionalization onto surfaces could be achieved through its reactive handles, potentially leading to new polymers or functional materials with tailored electronic or thermal properties. smolecule.com
Broader Impact on Fundamental Organic and Organometallic Chemistry
The study of molecules like this compound contributes significantly to the advancement of fundamental chemical principles. Research on halogenated aromatics has been pivotal in shaping our modern understanding of organic and organometallic chemistry.
Key areas of impact include:
Understanding Reaction Mechanisms: The development of reactions like palladium-catalyzed cross-coupling was driven by studies on aryl halides. This research has provided textbook examples of fundamental organometallic steps, including oxidative addition, reductive elimination, and transmetalation. google.comnih.gov
Catalyst and Ligand Development: The need to perform selective transformations on functionalized substrates like halogenated amines has spurred immense innovation in catalyst design. The development of bulky, electron-rich phosphine ligands for cross-coupling is a direct result of addressing the challenges posed by these substrates. mdpi.com
Probing Electronic Effects: Comparing the reactivity of different halogenated substrates (e.g., aryl fluorides vs. bromides vs. iodides) provides crucial experimental data for understanding substituent effects in aromatic systems. researchgate.netresearchgate.net This helps refine our theories on the interplay between inductive and resonance effects.
Expansion of Organometallic Reagents: The synthesis of complex molecules often requires the use of functionalized organometallic reagents. Methods to generate these reagents, such as metal-halogen exchange, are fundamental to modern synthesis, and studies on aryl halides continue to expand the scope and utility of these powerful intermediates. msu.eduorganicchemistrydata.org
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies amine protons (δ 1.5–3.0 ppm) and aromatic signals (δ 6.8–7.5 ppm). ¹⁹F NMR confirms fluorophenyl groups (δ -110 to -120 ppm) .
- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement). ORTEP-3 visualizes molecular geometry and halogen bonding .
Advanced Tip : Pair crystallography with DFT calculations to validate electronic properties .
How does the halogen substitution pattern influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
The bromine atom at the 2-position facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd catalysts, 80–100°C). Fluorine at 4-position deactivates the ring, directing substitutions to meta/para positions. Key considerations:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for high yields.
- Solvent Effects : DMF or THF enhances solubility of aryl boronate intermediates .
Data Insight : Comparative studies show bromine’s leaving-group ability is critical for C–C bond formation .
What strategies resolve contradictions in reported biological activities of halogenated phenylmethanamine derivatives?
Advanced Research Focus
Discrepancies often arise from:
- Purity Variations : Validate compound purity (>95%) via HPLC-MS.
- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer pH (7.4) .
Methodology :
Replicate studies using identical protocols.
Perform dose-response curves (1 nM–100 µM) to assess IC₅₀ variability.
Use SAR analysis to correlate substituent effects (e.g., bromine vs. chlorine) with activity .
How can computational modeling predict the biological targets of this compound?
Q. Advanced Research Focus
- Docking Simulations : Use AutoDock Vina to model interactions with GPCRs or kinases. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues .
- QSAR Models : Train models on halogenated amine datasets to predict logP, solubility, and binding affinity. Validate with experimental IC₅₀ values .
Case Study : A 2024 study linked 2-bromo-4-fluorophenyl derivatives to serotonin receptor modulation (R² = 0.89 in QSAR) .
What are the key considerations for designing SAR studies on this compound analogs?
Q. Advanced Research Focus
- Core Modifications : Replace bromine/fluorine with -CH₃, -NO₂, or -CN to assess steric/electronic effects.
- Linker Optimization : Vary methylene chain length (C1–C3) to modulate flexibility .
Experimental Design :
Synthesize 10–15 analogs via parallel synthesis.
Test in vitro against target enzymes (e.g., kinases) with positive/negative controls.
Use PCA (Principal Component Analysis) to identify structural drivers of activity .
How does solvent choice impact the stability of this compound during long-term storage?
Q. Basic Research Focus
- Polar Aprotic Solvents : DMSO or DMF stabilizes the amine group but may induce degradation at >40°C.
- Non-Polar Solvents : Store in hexane at -20°C to prevent oxidation.
Data Insight : NMR stability assays show <5% decomposition in argon-purged DMSO after 6 months .
What novel applications in drug discovery are emerging for this compound derivatives?
Q. Advanced Research Focus
- Anticancer Agents : Derivatives inhibit HDAC enzymes (IC₅₀ = 50–200 nM in MCF-7 cells) .
- Antimicrobials : Bromine enhances membrane permeability in Gram-positive bacteria (MIC = 2–8 µg/mL) .
Pipeline Example : A 2025 study reported a derivative with dual kinase/GPCR activity for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
